molecular formula C7H18ClNOS B1403428 (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride CAS No. 168648-49-5

(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride

Cat. No.: B1403428
CAS No.: 168648-49-5
M. Wt: 199.74 g/mol
InChI Key: KBXVETFSOHYWIP-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride is a chiral compound with a specific stereochemistry at the 3rd carbon atom. This compound is characterized by the presence of an amino group, a methyl group, a methylthio group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a chiral amino alcohol.

    Methylation: The precursor undergoes methylation to introduce the methyl group at the 2nd carbon.

    Thioether Formation:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature Control: Maintaining optimal temperatures to ensure the desired stereochemistry and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of secondary or tertiary amines.

Scientific Research Applications

(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride: The enantiomer of the compound with opposite stereochemistry.

    3-Amino-2-methyl-5-(methylthio)-2-pentanol: The free base form without the hydrochloride salt.

    3-Amino-2-methyl-5-(methylthio)-2-pentanoic acid: A related compound with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride is unique due to its specific stereochemistry, which can impart distinct biological activity and selectivity in chemical reactions. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(3S)-3-amino-2-methyl-5-methylsulfanylpentan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NOS.ClH/c1-7(2,9)6(8)4-5-10-3;/h6,9H,4-5,8H2,1-3H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXVETFSOHYWIP-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CCSC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](CCSC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400744-21-9
Record name 2-Pentanol, 3-amino-2-methyl-5-(methylthio)-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400744-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride
Reactant of Route 6
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.